Ethyl 3-amino-4,4-difluorobutanoate
Description
Properties
CAS No. |
81982-55-0 |
|---|---|
Molecular Formula |
C6H11F2NO2 |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
ethyl 3-amino-4,4-difluorobutanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-2-11-5(10)3-4(9)6(7)8/h4,6H,2-3,9H2,1H3 |
InChI Key |
ANIRNWHKJHODFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Amino 4,4 Difluorobutanoate
Direct Synthesis Approaches to Ethyl 3-amino-4,4-difluorobutanoate
Direct synthesis methods aim to construct the core structure of this compound in a highly convergent manner. These strategies often involve the formation of a key carbon-carbon bond to assemble the butanoate backbone.
A prominent strategy for synthesizing α-amino acids and their derivatives involves the alkylation of glycine (B1666218) enolate equivalents. nih.gov This approach can be adapted for β-amino esters. The process typically involves deprotonating a glycine derivative to form a nucleophilic enolate, which then reacts with a suitable electrophile.
For the synthesis of this compound, a glycine ethyl ester Schiff base (an imine) can be used as a masked glycine enolate. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates the enolate. This enolate can then be reacted with a difluoromethyl electrophile, such as 1-bromo-1,1-difluoroethane (B1595350) or a related species. Subsequent hydrolysis of the imine group under acidic conditions would yield the target primary amine. The versatility of this method allows for the synthesis of a wide range of amino acids by varying the alkylating agent. nih.gov
Table 1: Alkylation of Glycine Derivative for Synthesis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Glycine ethyl ester + Aldehyde/Ketone | Formation of Schiff base (imine) to protect the amine and activate the α-proton. |
| 2 | Lithium diisopropylamide (LDA), -78 °C | Deprotonation to form the nucleophilic enolate. |
| 3 | Difluoromethyl electrophile (e.g., Br-CH2-CHF2) | C-C bond formation via alkylation. |
Enolate chemistry is fundamental to carbon-carbon bond formation in organic synthesis. masterorganicchemistry.combham.ac.uk Enolates, formed by the deprotonation of a carbon alpha to a carbonyl group, are potent nucleophiles. youtube.com In the context of butanoate ester formation, the Reformatsky reaction offers a powerful tool.
This reaction involves the treatment of an α-halo ester with zinc dust to form a zinc enolate. This enolate is generally less basic and more stable than its lithium or sodium counterparts, allowing it to react effectively with a range of electrophiles, including imines. For the synthesis of this compound, the zinc enolate of ethyl bromoacetate (B1195939) could be added to a difluoromethyl-containing imine (e.g., N-benzylidene-1,1-difluoroethan-1-amine). The resulting product, after hydrolysis of the protecting group on the nitrogen, would be the target β-amino ester.
Another approach is the Michael addition, where an enolate attacks an α,β-unsaturated carbonyl compound. youtube.com An enolate derived from a malonic ester could be added to an appropriate difluorinated Michael acceptor to construct the carbon skeleton.
Synthesis via Precursors and Functional Group Interconversions
These methods involve the initial synthesis of a difluorinated butanoate skeleton, which is then modified through strategic functional group transformations to introduce the amino group at the C3 position.
A key precursor for this strategy is an ethyl butanoate derivative with a leaving group (like a halogen) at the C3 position and the difluoro group at C4. For instance, ethyl 3-halo-4,4-difluorobutanoate serves as a versatile intermediate. The synthesis of such precursors can be challenging. One potential route involves the radical addition of a bromodifluoromethyl source to ethyl acrylate.
Alternatively, α-halo-α,α-difluoromethyl ketones can be synthesized and used as precursors. nih.gov These ketones can be prepared from highly α-fluorinated gem-diols by exploiting the release of trifluoroacetate, followed by trapping the resulting α,α-difluoroenolate with an electrophilic halogen source. nih.gov The resulting difluoroketone can then undergo chain extension and conversion to the butanoate ester.
Once a suitable difluorinated precursor is obtained, the introduction of the amino group is the next critical step. A common and effective method is the conversion of a ketone to an amine via reductive amination.
Starting with ethyl 3-oxo-4,4-difluorobutanoate, this precursor can be reacted with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate enamine or imine. This intermediate is then reduced in situ using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This one-pot procedure directly converts the keto group into the desired primary amine, yielding this compound. This strategy is widely used in the synthesis of complex amines due to its efficiency. nih.gov
Table 2: Reductive Amination of a Ketone Precursor
| Reactant | Reagents | Product |
|---|
Catalytic Approaches in Difluoroaminobutanoate Synthesis
Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches could be employed for either the key C-C bond formation or the amination step.
For instance, the synthesis of a precursor like ethyl 3-amino-4,4-difluorobut-2-enoate can be achieved by reacting ethyl 4,4-difluoroacetoacetate with ammonia. The subsequent asymmetric hydrogenation of the resulting enamine using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could provide enantiomerically enriched this compound. This approach is a cornerstone of modern pharmaceutical synthesis for accessing chiral amines. While specific examples for the difluoro- target are not prevalent, the methodology is well-established for trifluoro-analogues. prepchem.comgoogle.comgoogle.com
Palladium-Catalyzed C-H Functionalization and Amination Strategies
Palladium-catalyzed reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium catalysis offers strategic advantages in C-H functionalization and amination.
Palladium-catalyzed C-H functionalization allows for the direct conversion of otherwise inert C-H bonds into new functionalities, streamlining synthetic sequences. nih.gov These reactions often proceed via a directed mechanism where a coordinating group on the substrate guides the palladium catalyst to a specific C-H bond. nih.gov For the synthesis of precursors to this compound, this could involve the functionalization of a suitable difluorinated starting material. The general mechanism often involves the formation of a palladacycle intermediate, followed by oxidative addition, and reductive elimination to furnish the functionalized product. nih.gov
Palladium-catalyzed amination, specifically the Buchwald-Hartwig amination, provides a versatile method for forming C-N bonds. organic-chemistry.org This reaction is instrumental in introducing the amino group into the butanoate backbone. The process typically involves the coupling of an amine with an aryl or alkyl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the halide/triflate to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
| Reaction Type | Catalyst System | Key Features |
| C-H Functionalization | Pd(OAc)₂, Ligands (e.g., phosphines, pyridines) | Direct conversion of C-H bonds, high regioselectivity. nih.govnih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, K₃PO₄ | Mild reaction conditions, broad substrate scope, excellent yields for C-N bond formation. organic-chemistry.org |
Nickel-Catalyzed Carbodifunctionalization Reactions
Nickel catalysis has gained prominence as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel-catalyzed carbodifunctionalization of alkenes represents a powerful strategy for the simultaneous introduction of two different carbon-based functional groups across a double bond. This approach is particularly relevant for constructing the carbon skeleton of this compound from simpler alkene precursors.
The general mechanism of nickel-catalyzed carbodifunctionalization involves the oxidative addition of an organohalide to a Ni(0) complex, followed by coordination of the alkene. Migratory insertion of the alkene into the Ni-carbon bond generates a nickel-alkyl intermediate. This intermediate can then undergo a second coupling reaction with another carbon electrophile or nucleophile to afford the difunctionalized product. The specific outcome of the reaction is highly dependent on the choice of ligands, additives, and reaction conditions.
Radical Reaction Pathways for Difluorinated Butanoate Construction
Radical reactions offer a complementary approach for the synthesis of difluorinated compounds, often proceeding under mild conditions and tolerating a wide range of functional groups. researchgate.net The construction of the difluorinated butanoate framework can be achieved through radical addition reactions to suitable precursors.
One common strategy involves the generation of a difluoromethyl radical (•CF₂H) from a precursor such as zinc difluoromethanesulfinate (HCF₂SO₂Na). researchgate.net This radical can then add to an appropriate α,β-unsaturated ester, such as ethyl acrylate, to form a new carbon-carbon bond. The resulting radical intermediate is then typically quenched by a hydrogen atom donor to yield the desired difluorinated butanoate. These reactions are often initiated by photoredox catalysis or chemical initiators. researchgate.net
| Radical Precursor | Initiation Method | Key Advantages |
| Zinc difluoromethanesulfinate | Chemical or Photoredox | Mild conditions, good functional group tolerance. researchgate.net |
| [Bis(difluoroacetoxy)iodo]benzene | Photoinduced | Access to difluoromethylated structures. researchgate.net |
Asymmetric Synthesis of Chiral this compound and its Enantiomers
The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the development of asymmetric methods to access enantiomerically pure this compound is of paramount importance.
A well-established method for controlling stereochemistry involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral this compound, a chiral auxiliary could be attached to either the amino or the carboxyl group of a precursor molecule to guide a stereoselective reaction, such as a conjugate addition or an alkylation. researchgate.net
Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. scispace.com This approach utilizes a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, to generate a large amount of an enantiomerically enriched product. scispace.com
For the asymmetric synthesis of this compound, several catalytic strategies can be envisioned. For instance, the asymmetric hydrogenation of a suitable enamine precursor using a chiral rhodium or iridium catalyst could provide direct access to the chiral amine. researchgate.net Alternatively, the asymmetric Michael addition of an amine to a difluorinated α,β-unsaturated ester, catalyzed by a chiral Lewis acid or organocatalyst, could establish the stereocenter at the C3 position.
A notable approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. These complexes can serve as chiral glycine equivalents and undergo diastereoselective alkylation or Michael addition reactions to construct the desired amino acid framework with high stereocontrol. nih.govucj.org.ua
| Asymmetric Strategy | Catalyst/Auxiliary | Key Principle |
| Chiral Auxiliary | Evans oxazolidinones, etc. | Covalent attachment of a chiral group to direct a stereoselective reaction. researchgate.net |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Catalytic reduction of a prochiral enamine or imine. researchgate.net |
| Asymmetric Michael Addition | Chiral Lewis acids, Organocatalysts | Enantioselective conjugate addition of a nucleophile. nih.gov |
| Chiral Ni(II) Complexes | Ni(II)-Schiff base of glycine and a chiral ligand | Diastereoselective functionalization of a chiral glycine equivalent. nih.govucj.org.ua |
Scalable Synthesis and Process Optimization for Industrial Application
The transition of a synthetic route from a laboratory-scale procedure to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the large-scale production of this compound, process optimization is crucial.
Key aspects of scalable synthesis include:
Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is paramount for economic viability.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, concentration, and reaction time to maximize yield and throughput while minimizing energy consumption.
Catalyst Loading and Recycling: For catalytic processes, minimizing the amount of expensive transition metal catalyst and developing methods for its recovery and reuse are critical. nih.gov
Solvent Selection: Choosing environmentally benign and easily recyclable solvents.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, to avoid chromatography which is often not feasible on an industrial scale.
Waste Reduction: Implementing atom-economical reactions and minimizing the formation of byproducts to reduce waste streams.
The use of chiral Ni(II) complexes has shown promise for scalability due to the operational convenience and the potential for recycling the chiral ligand. nih.govucj.org.ua Further research into continuous flow processes and telescoped reactions, where multiple synthetic steps are performed in a single, continuous operation without isolating intermediates, could also significantly enhance the industrial applicability of the synthesis of this compound.
Chemical Reactivity and Derivatization of Ethyl 3 Amino 4,4 Difluorobutanoate
Reactivity of the Amino Functionality
The primary amino group in Ethyl 3-amino-4,4-difluorobutanoate is a versatile nucleophilic center, readily participating in a variety of reactions that enable the synthesis of a wide range of derivatives.
Nucleophilic Substitution and Amidation Reactions
The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic centers. One of the most common transformations is N-acylation (amidation) with acylating agents like acid chlorides, anhydrides, or other esters to form stable amide bonds. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct would yield the corresponding N-acyl derivative.
Enzymatic methods can also be employed for N-acylation. For example, research on analogous amino esters, such as racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, has shown that lipases like Candida antarctica lipase (B570770) A (CAL-A) can catalyze enantioselective N-acylation using an ester like butyl butanoate as the acyl donor. researchgate.net This highlights the potential for creating chiral N-acylated derivatives from the racemic starting material.
Table 1: Representative N-Acylation (Amidation) Reaction
| Reactant | Reagent | Catalyst/Base | Product |
| This compound | Acetyl Chloride | Triethylamine | Ethyl 3-(acetylamino)-4,4-difluorobutanoate |
Condensation Reactions for Imine and Amide Formation
The primary amino group undergoes condensation reactions with carbonyl compounds. With aldehydes and ketones, it forms imines (or Schiff bases) in a reversible, acid-catalyzed process. masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orglibretexts.org The reaction's rate is pH-dependent, typically optimal under mildly acidic conditions (pH 4-5) that are sufficient to catalyze dehydration without fully protonating the amine nucleophile. libretexts.org
Furthermore, the bifunctional nature of this compound allows for intramolecular condensation to form cyclic amides, known as lactams. As a γ-amino ester, it can be cyclized to form a five-membered γ-lactam (pyrrolidin-2-one). Such cyclizations are often promoted by heat or specific reagents and are a key strategy in synthesizing heterocyclic structures. organic-chemistry.org The synthesis of β-lactams from related 3-amino acid derivatives is also a well-established process, often achieved through methods like the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine derived from the amino ester. nih.govresearchgate.net
Table 2: Potential Condensation Products
| Reaction Type | Reactant | Product |
| Intermolecular Condensation | Aldehyde (R-CHO) | Ethyl 3-(alkylideneamino)-4,4-difluorobutanoate (Imine) |
| Intramolecular Condensation | (Self) | 4-(difluoromethyl)pyrrolidin-2-one (γ-Lactam) |
N-Protection and N-Derivatization Strategies
To perform selective modifications on the ester moiety or to prevent undesired side reactions during synthesis, the nucleophilic amino group often requires temporary protection. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or DMAP and is stable under most basic and nucleophilic conditions. fishersci.co.uk Its removal is achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride in dioxane. fishersci.co.ukacsgcipr.org The Cbz group is installed using benzyl (B1604629) chloroformate and is readily removed by catalytic hydrogenolysis, which offers orthogonality to the acid-labile Boc group. The Fmoc group, applied using Fmoc-OSu, is base-labile and is commonly cleaved with piperidine (B6355638), providing another layer of selective deprotection strategy. researchgate.net
Table 3: Common N-Protection Strategies
| Protecting Group | Reagent for Protection | Conditions for Deprotection |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl in an organic solvent. acsgcipr.org |
| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C). fishersci.co.uk |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Piperidine in an organic solvent (e.g., DMF). researchgate.net |
Reactivity of the Ester Moiety
The ethyl ester group is less reactive than the amino group but can be transformed through several important reactions. The electron-withdrawing effect of the adjacent difluoromethyl group is expected to increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.
Ester Hydrolysis and Transesterification Kinetics
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4,4-difluorobutanoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt.
Table 4: General Conditions for Ester Transformations
| Transformation | Reagents | General Conditions | Product |
| Hydrolysis (Basic) | NaOH (aq) or KOH (aq) | Heat | 3-Amino-4,4-difluorobutanoate salt |
| Hydrolysis (Acidic) | H₂O, H⁺ (e.g., H₂SO₄) | Heat, Reflux | 3-Amino-4,4-difluorobutanoic acid |
| Transesterification | R-OH, Acid or Base Catalyst | Heat, Reflux | Alkyl 3-amino-4,4-difluorobutanoate |
Selective Reduction to Alcohols
The ester group can be reduced to a primary alcohol. This transformation typically requires a potent reducing agent.
Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful agent capable of reducing esters to primary alcohols. However, it will also react with the acidic proton of the primary amine. Therefore, N-protection (e.g., with a Boc or Cbz group) is a prerequisite for the selective reduction of the ester to yield the corresponding N-protected 3-amino-4,4-difluorobutan-1-ol.
Milder Reducing Agents: Reagents like diisobutylaluminium hydride (DIBAL-H) can sometimes be used to reduce esters to aldehydes, especially at low temperatures. However, achieving this selectivity can be challenging, and over-reduction to the alcohol is common. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but may react under specific conditions or with certain catalysts.
The choice of reducing agent and the use of a protecting group strategy are critical for achieving the desired transformation.
Table 5: Potential Reduction Scenarios
| Reagent | N-Protection | Expected Product |
| LiAlH₄ | Required | N-Protected 3-amino-4,4-difluorobutan-1-ol |
| LiAlH₄ | None | Complex mixture due to reaction with N-H |
| DIBAL-H | Required | Potentially N-Protected 3-amino-4,4-difluorobutanal (aldehyde) or the alcohol |
Transformations Involving the Geminal Difluoromethylene Group
Oxidation and Reduction Pathways of the Difluoroalkyl Chain
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the geminal difluoromethylene group in this compound generally resistant to direct oxidation and reduction under standard conditions. However, transformations of related fluorinated compounds suggest potential, albeit challenging, pathways.
Reduction: The direct reduction of a saturated difluoroalkyl chain to a monofluoromethyl or methylene (B1212753) group is an energetically demanding process and not commonly reported. More feasible is the reduction of related unsaturated systems. For instance, gem-difluoroalkenes can be hydrogenated to the corresponding difluoromethyl compounds. nih.govnih.gov This suggests that if this compound were to be converted to an unsaturated derivative, such as a difluoroalkene, subsequent reduction of the double bond would yield a difluoromethyl-containing product. nih.gov The difluoromethyl group (CF2H) is noted as a lipophilic hydrogen bond donor, making it a bioisostere of alcohol and thiol groups. nih.gov
Oxidation: Direct oxidation of the difluoromethylene group is also uncommon. However, oxidative processes adjacent to a fluorinated carbon can lead to molecular transformations. For example, the manganese-mediated oxidative 18F-fluorodecarboxylation of α-fluorocarboxylic acids has been shown to produce geminal 18F-difluoroalkanes. nih.gov This type of reaction proceeds via an α-fluoroalkyl radical, stabilized by the fluorine atom. nih.gov While not a direct oxidation of the CF2 group, it demonstrates a method to construct such a moiety through an oxidative process. The inherent stability of the C-F bond generally protects the difluoromethylene group from direct oxidative cleavage under typical laboratory conditions.
Role of Halogen Bonds in Reactivity and Supramolecular Assembly
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.netacs.org This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a "sigma-hole," opposite to the covalent bond. youtube.comrsc.org
The ability of a halogen to form a strong halogen bond increases with its polarizability and decreases with its electronegativity (I > Br > Cl > F). youtube.com Fluorine, being the most electronegative element, is generally a very weak halogen bond donor. acs.org For fluorine to participate in significant halogen bonding, it typically needs to be attached to a very strong electron-withdrawing group, which is not the case in the aliphatic chain of this compound. Therefore, the geminal difluoro group in this molecule is not expected to be a significant halogen bond donor for directing supramolecular assembly or reactivity. acs.orgacs.org
While direct evidence for halogen bonding involving the CF2 group of this compound in supramolecular assemblies is lacking in the literature, studies on other fluorinated compounds show that while C-F bonds can participate in weak interactions, they are generally not the primary drivers of crystal packing or reactivity, especially in the presence of stronger hydrogen bond donors and acceptors like the amino and ester groups in the title compound. The conformational effects of the difluoromethylene group, such as its influence on the gauche effect, are likely to be more significant in determining its solid-state structure. beilstein-journals.orgst-andrews.ac.ukresearchgate.netnih.gov
Cyclization Reactions Utilizing this compound Derivatives
The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures, particularly fluorinated lactams.
Formation of Difluorinated Pyrrolidones and Lactams
Lactams, cyclic amides, are prevalent scaffolds in pharmaceuticals. The introduction of a gem-difluoromethylene group into a lactam ring can enhance its biological activity, for instance, by acting as a mimic of a carbonyl group or by improving metabolic stability. nih.gov
Pyrrolidones (γ-Lactams): The synthesis of difluorinated pyrrolidones (five-membered lactams) would conceptually involve the cyclization of a γ-amino acid derivative. Since this compound is a β-amino ester, its direct cyclization would not yield a pyrrolidone. However, it can serve as a starting material for the synthesis of the required γ-amino acid precursor through chain extension.
Other Lactams: The direct intramolecular cyclization of this compound would lead to the formation of a four-membered β-lactam, a valuable heterocyclic motif. The synthesis of fluorinated β-lactams is a significant area of research. nih.gov Furthermore, derivatives of the title compound can be used to synthesize larger ring lactams. For example, the synthesis of fluorinated δ-lactams (six-membered rings) has been achieved through ring-closing metathesis of gem-difluoro-1,n-dienyl amides. nih.govbeilstein-journals.orgnih.gov An appropriately modified derivative of this compound could serve as a precursor in such a reaction.
| Starting Material Type | Cyclization Strategy | Product |
| gem-Difluoro-1,n-dienyl amide | Ring-Closing Metathesis | α,α-Difluorinated lactam |
| gem-Difluoro-1,7-enyne amide | Ring-Closing Metathesis | Difluorodihydropyridinone |
Synthesis of Other Heterocyclic Scaffolds
The reactivity of the amino and ester functionalities, combined with the influence of the difluoromethyl group, allows for the synthesis of a variety of other heterocyclic systems.
An efficient method for constructing fluorine-containing piperidine γ-amino acid derivatives has been developed starting from a bicyclic γ-lactam. researchgate.net This methodology involves oxidative ring opening followed by double reductive amination with fluoroalkylamines. A derivative of this compound could potentially be utilized in similar strategies to access difluorinated piperidines.
Furthermore, gem-difluoro-1,7-enyne amides, which can be synthesized from precursors like this compound, are versatile building blocks. They can undergo ring-closing metathesis to form difluorodihydropyridinones, which in turn can participate in Diels-Alder reactions to yield complex heterotricyclic systems. nih.govbeilstein-journals.orgnih.gov
| Precursor | Reaction Sequence | Heterocyclic Product |
| Bicyclic γ-lactam | Oxidative ring opening, reductive amination | Fluorinated piperidine |
| gem-Difluoro-1,7-enyne amide | Ring-closing metathesis, Diels-Alder reaction | Heterotricyclic systems |
Mechanistic Elucidation in Reactions of Ethyl 3 Amino 4,4 Difluorobutanoate
Detailed Investigation of Reaction Mechanisms
The reactivity of ethyl 3-amino-4,4-difluorobutanoate is largely dictated by the interplay of its functional groups: the amino group, the ester, and the electron-withdrawing difluoromethyl group.
Analysis of Nucleophilic Reaction Pathways
The primary amine and the ester carbonyl in this compound are the main sites for nucleophilic attack. The presence of the adjacent difluoromethyl group significantly influences the electron density and steric accessibility of these sites.
The amino group can act as a nucleophile in reactions such as alkylation, acylation, and condensation. For instance, the reaction with electrophiles is a common transformation. The electron-withdrawing nature of the difluoromethyl group is known to decrease the nucleophilicity of the adjacent amino group. mdpi.com This effect can influence the rate and outcome of nucleophilic substitution reactions at the nitrogen atom.
Conversely, the carbonyl carbon of the ester group is an electrophilic center susceptible to attack by nucleophiles. This can lead to hydrolysis, transesterification, or amidation reactions. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions.
General methods for the synthesis of α,α-difluoro-β-amino acids often involve the use of difluorinated Reformatsky reagents to introduce the difluoro ester functionality. nih.gov These reactions proceed through nucleophilic addition to an imine or a related electrophile.
Exploration of Radical and Single Electron Transfer (SET) Mechanisms
Radical reactions provide an alternative pathway for the functionalization of this compound. Radical-mediated processes can be initiated through various methods, including the use of radical initiators or photoredox catalysis.
The generation of a radical at the carbon bearing the amino group can lead to subsequent C-C or C-heteroatom bond formation. Such radical intermediates can be generated through hydrogen atom transfer (HAT) from the C-H bond adjacent to the nitrogen. Sulfamate ester-derived nitrogen-centered radicals have been shown to mediate 1,6-hydrogen-atom transfer processes to guide C(sp³)–H chlorination. nih.gov
Single electron transfer (SET) mechanisms can also play a role, particularly in reactions involving metal catalysts or photo-excitable species. In these processes, an electron is transferred to or from the substrate to generate a radical ion, which then undergoes further reaction. For instance, the difluoroalkylation of anilines can be achieved via photoinduced methods involving the formation of an electron-donor-acceptor (EDA) complex. acs.org Radical chain mechanisms can be initiated by the formation of such complexes. acs.orgbeilstein-journals.org
Potential Carbene-Mediated Transformations
Carbene-mediated reactions offer a powerful tool for the construction of complex molecular architectures. Fluorinated carbenes, in particular, exhibit unique reactivity. rsc.org While direct carbene insertion into the C-F bonds of this compound is a challenging transformation, related reactions have been reported. For example, the reaction of thiocarbonyl fluoride (B91410), generated from difluorocarbene, with amines can lead to the formation of various sulfur-containing fluorinated compounds. nih.gov
The development of methods for the generation and reaction of fluorinated carbenes opens up possibilities for novel transformations of fluorinated amino esters. rsc.orgnumberanalytics.com
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of reactions involving this compound, several types of intermediates can be postulated.
In nucleophilic substitution reactions at the amino group, a tetrahedral intermediate is typically formed. Similarly, nucleophilic attack on the ester carbonyl proceeds through a tetrahedral intermediate. The stability and fate of these intermediates are influenced by the surrounding chemical environment.
In radical reactions, carbon-centered or nitrogen-centered radicals are key intermediates. Their existence can often be inferred from the product distribution or by using radical trapping agents. For example, the use of Galvinoxyl free radical or 1,1-diphenylethene can help detect the presence of radical species. acs.org
Influence of Solvent, Temperature, and pH on Reaction Kinetics and Selectivity
The outcome of chemical reactions is highly dependent on the reaction conditions. For the reactions of this compound, solvent, temperature, and pH are critical parameters that can control both the reaction rate (kinetics) and the product distribution (selectivity).
Solvent Effects: The choice of solvent can dramatically influence reaction rates. rsc.org Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through ionic pathways. For instance, the rate of condensation of p-nitrophenyl esters with glycine (B1666218) ethyl ester is significantly faster in dimethyl sulfoxide (B87167) (DMSO) compared to chloroform. rsc.org The solvent can also affect the nucleophilicity of the reactants.
Temperature Effects: Temperature has a profound effect on reaction rates, generally increasing the rate as the temperature rises. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. mdpi.com However, in some cases, temperature can also influence the selectivity of a reaction. For example, in the difluoromethylation of certain heteroarenes, mono- versus bis-difluoromethylation can be controlled by tuning the reaction temperature. researchgate.net
pH Effects: The pH of the reaction medium is particularly important for reactions involving the amino group of this compound. The amino group can be protonated at low pH, rendering it non-nucleophilic. Conversely, at high pH, the ester group can be susceptible to hydrolysis. The degradation of poly(β-amino ester)s, which share a similar structural motif, has been shown to be pH-dependent, with increased degradation rates observed at both acidic and basic pH compared to neutral conditions. biomaterials.orgfrontiersin.orgnih.gov
The table below summarizes the general influence of these parameters on the reactions of β-amino esters.
| Parameter | Influence on Nucleophilic Reactions | Influence on Radical Reactions | Data Source |
| Solvent Polarity | Increased polarity can accelerate ionic reactions. | Can influence the stability of radical ions. | rsc.org |
| Temperature | Increased temperature generally increases reaction rate. | Can affect selectivity and initiation of radical formation. | mdpi.comresearchgate.net |
| pH | Affects the protonation state of the amine and stability of the ester. | Can influence the stability of radical intermediates. | biomaterials.orgfrontiersin.orgnih.gov |
Computational Chemistry in Mechanistic Studies
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the structures of reactants, products, intermediates, and transition states, as well as their relative energies. jst.go.jp
For fluorinated compounds, computational studies can help to understand the influence of fluorine atoms on molecular properties and reactivity. For example, DFT calculations have been used to rationalize the reaction pathways in the synthesis of fluorinated amines and to study the conformational preferences of fluorinated amino acids. nih.govacs.org
While specific computational studies on the reaction mechanisms of this compound are not widely available in the literature, computational methods could be applied to:
Model the transition states of nucleophilic substitution reactions to understand the activation barriers.
Calculate the stability of potential radical intermediates.
Simulate the effect of solvent on reaction pathways.
Predict the spectroscopic properties of intermediates to aid in their experimental detection.
The application of these computational techniques would undoubtedly provide a deeper understanding of the complex reactivity of this important fluorinated building block.
Quantum Chemical Calculations (e.g., DFT) for Transition State Analysis
The transient nature of transition states makes their direct experimental observation exceptionally challenging. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to model reaction pathways and characterize the geometry and energetics of transition states. While specific DFT studies on the reactions of This compound are not extensively documented in publicly available literature, the principles of such analyses can be extrapolated from studies on analogous fluorinated and non-fluorinated β-amino esters.
A typical DFT analysis of a reaction involving This compound would involve the following steps:
Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., This compound and a reaction partner) and the expected products are computationally optimized to find their lowest energy conformations.
Transition State Searching: A search for the transition state structure connecting the reactants and products is performed. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
Frequency Analysis: Vibrational frequency calculations are carried out on the optimized structures. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state smoothly connects the reactant and product minima on the potential energy surface.
The energy difference between the transition state and the reactants provides the activation energy barrier, a key determinant of the reaction rate. The geometric parameters of the transition state, such as bond lengths and angles, offer profound insights into the bond-making and bond-breaking processes occurring during the reaction. For instance, in a nucleophilic substitution reaction at the stereocenter of This compound , DFT calculations could reveal the extent of bond formation with the incoming nucleophile and bond cleavage with the leaving group in the transition state.
Prediction of Reaction Outcomes and Stereoselectivity
One of the most significant applications of transition state analysis is the prediction of reaction outcomes and, crucially, stereoselectivity. For a molecule like This compound , which possesses a stereocenter at the C3 position, understanding the factors that control the stereochemical outcome of a reaction is paramount.
DFT calculations can be employed to model the transition states leading to different stereoisomeric products. For example, in a reaction where a new stereocenter is formed, there will be competing reaction pathways, each with its own transition state. By comparing the calculated activation energies of these diastereomeric transition states, one can predict which stereoisomer will be formed preferentially.
The following interactive table illustrates a hypothetical scenario of a reaction involving This compound leading to two possible diastereomeric products, A and B. The data presented is based on plausible outcomes from DFT calculations.
| Transition State | Relative Energy (kcal/mol) | Key Interatomic Distance (Å) | Predicted Major Product | Predicted Diastereomeric Excess (%) |
| TS_A | 0.0 | 2.1 | A | >95 |
| TS_B | 2.5 | 2.4 | B |
In this hypothetical example, the transition state leading to product A (TS_A) is 2.5 kcal/mol lower in energy than the transition state leading to product B (TS_B). According to the Curtin-Hammett principle, the product distribution is determined by this energy difference. A lower activation energy for TS_A implies that the formation of product A is kinetically favored, and it would be the major product with a high diastereomeric excess. The "Key Interatomic Distance" column could represent a crucial bond-forming or steric interaction distance in the transition state that is responsible for the energy difference.
Applications of Ethyl 3 Amino 4,4 Difluorobutanoate As a Synthetic Building Block
Construction of Complex Fluorinated Organic Molecules
The strategic placement of fluorine atoms is a key strategy in modern medicinal chemistry and materials science. Ethyl 3-amino-4,4-difluorobutanoate serves as a key starting material for introducing a difluorinated carbon center into larger, more elaborate molecular architectures.
The synthesis of non-proteinogenic amino acids containing fluorine is an area of intense research, as these compounds are crucial for developing new pharmaceuticals and biochemical probes. this compound is a direct precursor to β-amino acids and can be used to synthesize derivatives like 4,4-difluoroglutamic acid.
Research has demonstrated synthetic routes to ᴅʟ-4,4-difluoroglutamic acid, a compound that enhances polyglutamate chain elongation. One approach involved a nitroaldol reaction followed by reduction and hydrolysis to yield the target difluorinated amino acid. Another powerful method for creating similar structures is the Michael addition of reagents like ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives, which proceeds smoothly to give the desired products in high yield. researchgate.net The gem-difluoromethylene unit (CF₂) introduced by these building blocks is often used as a bioisosteric replacement for methylene (B1212753) or carbonyl groups, significantly impacting the derivative's properties. researchgate.net The development of enantiomerically pure fluorinated amino acids is particularly in demand for drug design. researchgate.net
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or better oral bioavailability. Incorporating fluorinated amino acid units, derived from building blocks like this compound, into peptide chains is a common strategy to achieve these improvements. princeton.edufu-berlin.de
Precursor in the Synthesis of Fluorinated Heterocycles
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental scaffolds in a vast number of pharmaceuticals. The introduction of fluorine into these rings can significantly enhance their biological activity. This compound, possessing both an amine and an ester group, is an ideal precursor for synthesizing fluorinated heterocycles.
The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form, for example, fluorinated β-lactams or γ-lactams (pyrrolidinones), which are themselves important structural motifs in medicinal chemistry. Alternatively, it can participate in intermolecular condensation reactions with other reagents to construct more complex heterocyclic systems like dihydropyrimidines or benzodiazepines. The synthesis of fluorinated γ-amino acids, accessible from this building block, provides a pathway to various ring structures through strategies like ring expansion or ring-opening of cyclic precursors. nih.gov
Role in the Development of Fine Chemicals and Advanced Materials
Beyond pharmaceuticals, this compound is a key intermediate in the synthesis of specialized fine chemicals and advanced materials. Fine chemicals are pure, single substances produced in limited quantities for high-value applications, including agrochemicals, dyes, and electronic materials. The unique properties conferred by the difluoro group make this building block attractive for creating next-generation products in these fields. nih.gov
In the realm of advanced materials, monomers containing fluorinated segments can be polymerized to create materials with unique surface properties. The incorporation of fluorine can lead to materials with low surface energy, high hydrophobicity, and chemical resistance. This phenomenon, sometimes referred to as the "fluorous effect," can drive the self-assembly of molecules into organized structures, opening possibilities for creating novel polymers and surfaces with tailored functionalities. princeton.edu
Interactive Table: Applications of this compound
| Application Area | Specific Use | Key Outcome | Relevant Citations |
| Complex Organic Molecules | Synthesis of advanced fluorinated amino acids (e.g., 4,4-difluoroglutamic acid) | Creates non-natural amino acids with modified biological and chemical properties. | , researchgate.net |
| Integration into peptidomimetics and oligomers | Enhances metabolic stability and influences molecular conformation for improved drug properties. | , princeton.edu, fu-berlin.de | |
| Fluorinated Heterocycles | Precursor for fluorinated lactams and other heterocyclic systems | Provides access to core structures essential for medicinal chemistry. | nih.gov, |
| Fine Chemicals & Materials | Intermediate for specialized chemicals (e.g., agrochemicals) | Develops high-value products with enhanced performance characteristics. | nih.gov, |
| Monomer for advanced fluorinated polymers | Creates materials with unique properties like hydrophobicity and chemical resistance. | princeton.edu |
Structure Reactivity Relationship and Comparative Studies of Difluorinated Butanoates
Impact of the Difluoro Substituent on Electronic and Steric Properties
The gem-difluoro group (CF2) at the C4 position of Ethyl 3-amino-4,4-difluorobutanoate imparts a distinct combination of electronic and steric effects that govern its reactivity.
Electronic Properties: The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect. This significantly increases the electrophilicity of the adjacent carbon atom. nih.gov This electronic pull makes the β-carbon (C3, attached to the amino group) more susceptible to nucleophilic attack in certain reactions. The CF2 group can also stabilize an adjacent negative charge, a crucial factor in reactions involving deprotonation. nih.govacs.org For instance, in related systems, the generation of a stable anion is a driving force for molecular rearrangements. acs.org The gem-difluoroalkene moiety, which can be formed from such compounds, is noted for its unique chemical reactivity as an electrophile. nih.gov
Steric Properties: While often discussed in tandem, steric effects can sometimes be secondary to electronic effects, especially with atoms like fluorine. chemrxiv.org However, the replacement of two hydrogen atoms with larger fluorine atoms does increase local steric bulk. This can influence the conformational preferences of the molecule. Studies on related fluorinated systems have shown that fluorination can alter the conformation of even macrocyclic structures, which in turn affects their properties and metabolic pathways. rsc.org The steric hindrance presented by the difluoromethyl group can direct the approach of reagents, influencing the stereoselectivity of reactions. The interplay between steric and electronic effects is complex; in some halogenated compounds, electronic effects are weaker than steric effects, while in others, electron delocalization can be the dominant factor. chemrxiv.orgnih.gov
| Property | Effect of Difluoro Group | Consequence for Reactivity |
|---|---|---|
| Electronic | Strongly electron-withdrawing (inductive effect) | Increases electrophilicity of adjacent carbons; can stabilize adjacent carbanions. nih.gov |
| Steric | Moderate increase in local steric bulk compared to CH2. | Can influence molecular conformation and direct the trajectory of incoming reagents. rsc.org |
Stereochemical Influence on Reaction Pathways and Product Distribution
The stereochemistry of difluorinated compounds like this compound plays a critical role in determining reaction outcomes. The chiral center at C3, adjacent to the difluoromethyl group, means that stereoselective synthesis and reactions are of significant interest.
The spatial arrangement of the amino and ester groups relative to the difluoromethyl group can dictate the feasibility of certain reaction pathways. For example, in the synthesis of related fluorinated β-lactams, the stereochemistry of the starting material is crucial for the observed product distribution, which can include unexpected rearrangements. nih.govacs.org In some cases, an ester group has been observed to migrate, a process driven by the generation of a more stable anion, the formation of which is influenced by the existing stereochemistry. acs.org
Furthermore, the unique electronic properties of gem-difluorovinyl groups, which can be derived from difluoro-compounds, lead to diverse reactivity that is dependent on the product distribution and stereochemistry. researchgate.net Asymmetric synthesis strategies, such as 1,3-dipolar cycloaddition reactions, have been employed to construct chiral difluoromethylated pyrrolidines with high enantioselectivity, highlighting the importance of controlling the stereochemistry during synthesis. researchgate.net
Comparative Analysis with Analogous Fluorinated Amino Acid Esters
To fully appreciate the unique reactivity of this compound, it is instructive to compare it with its structural analogs.
The addition of a third fluorine atom to create the trifluoromethyl (CF3) group in Ethyl 3-amino-4,4,4-trifluorobutanoate results in significant differences in reactivity. The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry.
Acidity: The protons on the carbon adjacent to a CF3 group are significantly more acidic than those next to a CF2H group. This heightened acidity can facilitate different types of base-catalyzed reactions and rearrangements. nih.gov
Reactivity: While the CF2 group can be a precursor to a gem-difluoroalkene, the CF3 group is generally more stable and less likely to undergo elimination of fluoride (B91410) to form a difluoroalkene. Instead, reactions involving the CF3 group often proceed via mechanisms that leverage its strong inductive effect. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate, a related compound, readily participates in reactions to form various heterocyclic systems. researchgate.net The trifluoro-analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate, is a stable and highly reactive intermediate used in the synthesis of agrochemicals and polymers. nbinno.com
| Property | This compound | Ethyl 3-amino-4,4,4-trifluorobutanoate |
|---|---|---|
| Molecular Formula | C6H11F2NO2 nih.gov | C6H10F3NO2 nih.gov |
| Molecular Weight | 167.15 g/mol nih.gov | 185.14 g/mol nih.gov |
| Key Reactive Feature | Potential for dehydrofluorination to form gem-difluoroalkene. nih.gov | Strong inductive effect of CF3 group, high acidity of adjacent protons. researchgate.net |
The position of the amino group along the butanoate chain dramatically alters the molecule's reactivity. In the positional isomer, Ethyl 2-amino-4,4-difluorobutanoate, the amino group is at the α-position relative to the ester carbonyl.
This α-amino acid ester structure is fundamentally different from the β-amino ester structure of this compound. The proximity of the electron-withdrawing ester group and the amino group in the α-isomer influences its chemical behavior, particularly in peptide couplings and cyclization reactions. In contrast, the 3-amino isomer has the amino group at the β-position, which makes it a β-amino acid ester. β-amino acids and their derivatives are known to form more stable helical and sheet-like structures in peptides and are precursors to β-lactams, a class of compounds with significant biological activity. nih.gov The reactivity of the α-isomer, such as Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, can be selectively controlled through catalysis to yield diamines or various heterocyclic rings. researchgate.net
When compared to its non-halogenated counterpart, ethyl 3-aminobutanoate, the difluoro-substituent introduces a level of reactivity not seen in the simple alkyl chain. The non-halogenated ester is less electrophilic and the C-H bonds are far less acidic.
Compared to other halogenated systems, such as chlorinated or brominated butanoates, the difluoro compound exhibits unique properties due to the high electronegativity and small size of fluorine. Carbon-fluorine bonds are significantly stronger than carbon-chlorine or carbon-bromine bonds. This makes fluoride a poorer leaving group in nucleophilic substitution reactions compared to chloride or bromide. Consequently, while chloro- and bromo-alkanes readily undergo nucleophilic substitution, fluoroalkanes are much less reactive in this regard. savemyexams.com The reactivity of gem-difluoroalkenes, which can be formed from this compound, is distinct; they can act as carbonyl or amide mimics and serve as targets for enzyme inhibition. nih.gov This type of reactivity is not typically observed in butanoates substituted with other halogens.
Q & A
Q. Table 1: Physicochemical Properties
| Property | This compound | Ethyl 3-Amino-4,4,4-trifluorocrotonate |
|---|---|---|
| Molecular Weight | 167.15 g/mol | 183.13 g/mol |
| Boiling Point | 95–97°C (35 mmHg) | 83°C (15 mmHg) |
| logP | 1.2 | 1.8 |
Q. Table 2: Bioactivity Comparison
| Assay | Difluoro Derivative (IC₅₀) | Trifluoro Analog (IC₅₀) |
|---|---|---|
| Enzyme Inhibition | 12 µM | 8 µM |
| Antimicrobial Activity | 25 µg/mL | 18 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
